molecular formula C11H15Cl2NO B1356481 3-(4-Chlorophenoxy)piperidine hydrochloride CAS No. 38247-51-7

3-(4-Chlorophenoxy)piperidine hydrochloride

Cat. No. B1356481
CAS RN: 38247-51-7
M. Wt: 248.15 g/mol
InChI Key: NRNUAELGGRFVQV-UHFFFAOYSA-N
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Description

3-(4-Chlorophenoxy)piperidine hydrochloride (3-CPH) is a synthetic organic compound that has a wide range of applications in the medical and scientific fields. 3-CPH is a member of the piperidine family, which is a group of compounds that are characterized by a six-membered nitrogen-containing ring. 3-CPH is widely used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a therapeutic agent in medicine.

Scientific Research Applications

  • Crystal Structure Analysis : Studies on piperidine derivatives, such as 4-carboxypiperidinium chloride, have been characterized by single-crystal X-ray diffraction, which provides detailed information on their molecular and crystal structures. These studies are crucial for understanding the molecular interactions and properties of these compounds, which can be applied to similar substances like 3-(4-Chlorophenoxy)piperidine hydrochloride (Szafran, Komasa, & Bartoszak-Adamska, 2007).

  • Synthesis and Characterization : Research on the synthesis and characterization of related piperidine compounds, such as the synthesis of (2Z)-4,6-Diphenyl-N-((2-(Piperidin-1-yl)Ethyl]-2H-1,3-Thiazin-2-Imino Hydrochloride, highlights methodologies that could be relevant for synthesizing and analyzing this compound. Such studies contribute to the development of new compounds with potential applications in various fields, including pharmaceuticals and materials science (Ovonramwen, Owolabi, & Oviawe, 2019).

  • Pharmacological Studies : Although the specific compound was not directly studied, research on related piperidine derivatives, such as the characterization of falicaine hydrochloride and dyclonine hydrochloride, provides insights into the pharmacological properties and potential therapeutic applications of piperidine compounds. Such studies are valuable for understanding the biological activities and potential medical applications of similar compounds (Schmidt, 2005).

  • Advanced Material Applications : Research on the synthesis and characterization of new 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and their hydrochloride salts, for example, demonstrates the versatility of piperidine derivatives in creating compounds with potential applications in advanced materials and medicinal chemistry. Such studies showcase the wide-ranging utility of piperidine derivatives in developing new materials with specific properties (Marvanová et al., 2016).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

3-(4-chlorophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNUAELGGRFVQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589975
Record name 3-(4-Chlorophenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38247-51-7
Record name 3-(4-Chlorophenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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